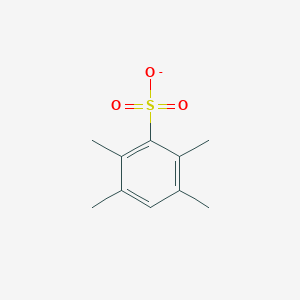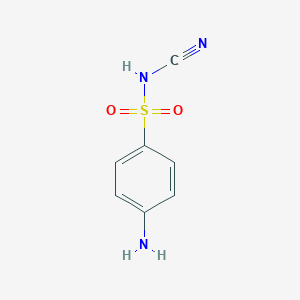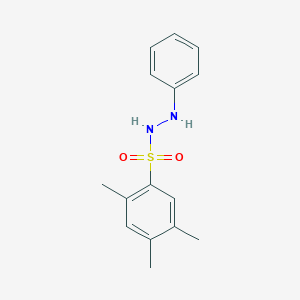![molecular formula C17H13NO5S B229847 2-Hydroxy-5-[(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B229847.png)
2-Hydroxy-5-[(1-naphthylsulfonyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-[(1-naphthylsulfonyl)amino]benzoic acid, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID). It was first synthesized in the 1990s as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that cause inflammation, pain, and fever. Since then, NS-398 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mechanism of Action
2-Hydroxy-5-[(1-naphthylsulfonyl)amino]benzoic acid exerts its anti-inflammatory and analgesic effects by selectively inhibiting COX-2, which reduces the production of prostaglandins that cause pain, inflammation, and fever. It also has anti-tumor properties by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and inhibiting angiogenesis.
Biochemical and Physiological Effects:
2-Hydroxy-5-[(1-naphthylsulfonyl)amino]benzoic acid has been shown to have a wide range of biochemical and physiological effects, including reducing inflammation, pain, and fever, inhibiting platelet aggregation, lowering blood pressure, and improving endothelial function. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
2-Hydroxy-5-[(1-naphthylsulfonyl)amino]benzoic acid is a valuable tool for scientific research as it allows for the selective inhibition of COX-2 without affecting COX-1, which is important for maintaining gastrointestinal and cardiovascular health. However, it should be noted that 2-Hydroxy-5-[(1-naphthylsulfonyl)amino]benzoic acid is not a perfect selective inhibitor of COX-2 and may have off-target effects on other enzymes and pathways. Moreover, the use of 2-Hydroxy-5-[(1-naphthylsulfonyl)amino]benzoic acid in cell culture and animal experiments may not accurately reflect the effects of COX-2 inhibition in humans.
Future Directions
There are several future directions for research on 2-Hydroxy-5-[(1-naphthylsulfonyl)amino]benzoic acid. One area of interest is its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders. Another area of interest is the development of more selective and potent COX-2 inhibitors that have fewer off-target effects. Additionally, the use of 2-Hydroxy-5-[(1-naphthylsulfonyl)amino]benzoic acid in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its side effects.
Synthesis Methods
2-Hydroxy-5-[(1-naphthylsulfonyl)amino]benzoic acid can be synthesized in several ways, but the most common method involves the reaction of 2-hydroxy-5-nitrobenzoic acid with 1-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced with zinc dust in acetic acid to yield 2-Hydroxy-5-[(1-naphthylsulfonyl)amino]benzoic acid.
Scientific Research Applications
2-Hydroxy-5-[(1-naphthylsulfonyl)amino]benzoic acid has been widely used in scientific research as a tool to investigate the role of COX-2 in various physiological and pathological processes. It has been shown to inhibit COX-2 expression and activity in a dose-dependent manner, while having little effect on COX-1, an enzyme that is responsible for the production of prostaglandins that protect the stomach lining and regulate blood clotting.
properties
Molecular Formula |
C17H13NO5S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-hydroxy-5-(naphthalen-1-ylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C17H13NO5S/c19-15-9-8-12(10-14(15)17(20)21)18-24(22,23)16-7-3-5-11-4-1-2-6-13(11)16/h1-10,18-19H,(H,20,21) |
InChI Key |
XAABHYRVSYKXSV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Ethyl(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B229769.png)



![2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid](/img/structure/B229781.png)


![methyl 3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B229784.png)
![4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B229785.png)
![4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229786.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229787.png)
![3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid](/img/structure/B229789.png)
![4-[(2-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B229791.png)